Cas no 2098048-83-8 (3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide)

3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- AKOS026710753
- 2098048-83-8
- 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide
- F1907-6384
- 1-Pyrrolidinecarboximidamide, 3-(hydroxymethyl)-4-methyl-
- 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide
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- Inchi: 1S/C7H15N3O/c1-5-2-10(7(8)9)3-6(5)4-11/h5-6,11H,2-4H2,1H3,(H3,8,9)
- InChI Key: PGHXQFURJQCYEQ-UHFFFAOYSA-N
- SMILES: OCC1CN(C(=N)N)CC1C
Computed Properties
- Exact Mass: 157.121512110g/mol
- Monoisotopic Mass: 157.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 73.3Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 268.7±32.0 °C(Predicted)
- pka: 14.93±0.10(Predicted)
3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6384-5g |
3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | H219716-100mg |
3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | H219716-500mg |
3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-6384-1g |
3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | H219716-1g |
3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-6384-0.25g |
3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6384-10g |
3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6384-2.5g |
3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6384-0.5g |
3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide |
2098048-83-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide
Introduction to 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide (CAS No. 2098048-83-8)
3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098048-83-8, has garnered attention due to its potential applications in drug development and bioorganic synthesis. The molecular structure of this pyrrolidine derivative incorporates both a hydroxymethyl group and a methyl substituent, which contribute to its reactivity and versatility in chemical transformations.
The hydroxymethyl moiety in the molecule introduces a polar hydrophilic region, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This feature makes it particularly useful in the design of prodrugs or drug candidates that require specific solubility profiles for optimal pharmacokinetic behavior. Additionally, the methylpyrrolidine core provides a rigid scaffold that can be modified further to achieve desired biological activities.
The carboximidamide functional group at the 1-position of the pyrrolidine ring adds another layer of complexity to the compound's chemistry. Carboximidamides are known for their ability to participate in hydrogen bonding, both as donors and acceptors, which is crucial for binding to biological macromolecules such as enzymes and receptors. This property makes 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide a promising candidate for developing small-molecule inhibitors or modulators.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies suggest that the structural features of 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide could make it an effective scaffold for designing molecules with therapeutic potential. For instance, its ability to form multiple hydrogen bonds may allow it to interact with key residues in enzyme active sites or receptor binding pockets.
In vitro studies have begun to explore the pharmacological properties of derivatives of this compound. Preliminary results indicate that modifications at the hydroxymethyl or methyl positions can significantly alter the biological activity, providing insights into structure-activity relationships (SAR). These findings are particularly relevant in the context of developing novel treatments for neurological disorders, where precise modulation of protein-protein interactions is often required.
The synthesis of 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide presents an interesting challenge due to its complex functional groups. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid side products. However, recent innovations in catalytic methods have streamlined some synthetic pathways, making it more feasible to produce this compound on a larger scale. Advances in green chemistry principles have also encouraged the development of more sustainable synthetic strategies.
The role of 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide in medicinal chemistry extends beyond its use as a standalone drug candidate. Its structural motifs can be incorporated into larger molecules as pharmacophores, enhancing their bioactivity and selectivity. For example, linking this scaffold to other functional groups can create hybrid compounds with enhanced solubility or metabolic stability.
As research continues, the potential applications of 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide are likely to expand. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these findings into tangible therapeutic outcomes. The compound's unique combination of structural features positions it as a valuable building block for future drug discovery initiatives.
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